2,5-Dibromo-3-methylbenzoic acid
Overview
Description
2,5-Dibromo-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₆Br₂O₂ and a molecular weight of 293.94 g/mol It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 3rd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-methylbenzoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃) to facilitate the substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, methyl anthranilate can be used as a starting material, which undergoes a series of reactions including bromination to yield the final product . The process is optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to 2,5-dibromo-3-carboxybenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
2,5-Dibromo-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structural features.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-methylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid group through the action of oxidizing agents. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the methyl group at the 3rd position.
3-Methylbenzoic acid: Lacks the bromine atoms at the 2nd and 5th positions.
2,5-Dichloro-3-methylbenzoic acid: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,5-Dibromo-3-methylbenzoic acid is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
2,5-dibromo-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXQXBIJHUQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.